

Application Notes and Protocols for Chiauranib in DMSO

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Compound of Interest

Compound Name: Chiauranib

Cat. No.: B1574309

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These application notes provide detailed information on the solubility and stability of **Chiauranib** when dissolved in Dimethyl Sulfoxide (DMSO). The following protocols and data are intended to guide researchers in the proper handling and storage of **Chiauranib** for experimental use.

Quantitative Data Summary

The solubility and recommended storage conditions for **Chiauranib** in DMSO are summarized below. Adherence to these guidelines is crucial for maintaining the compound's integrity and ensuring experimental reproducibility.

Parameter	Value	Source(s)
Solubility in DMSO	62.5 mg/mL (143.52 mM) (with ultrasonication)	[1]
60 mg/mL (137.78 mM) (sonication recommended)	[2]	
Stock Solution Storage		
- Long-term	-80°C for up to 6 months or 1 year	[1][2]
- Short-term	-20°C for up to 1 month	[1]
Storage Precautions	Protect from light	[1]
Store powder at -20°C for up to 3 years	[2]	

Experimental Protocols

Protocol 1: Preparation of a Chiauranib Stock Solution in DMSO

This protocol outlines the steps for dissolving **Chiauranib** powder in DMSO to create a concentrated stock solution.

Materials:

- **Chiauranib** powder
- Anhydrous/molecular sieve-dried DMSO
- Sterile, amber microcentrifuge tubes or vials
- Vortex mixer
- Water bath sonicator

Procedure:

- Pre-warm **Chiauranib**: Allow the vial of **Chiauranib** powder to equilibrate to room temperature before opening to prevent condensation of moisture.
- Calculate Required Volumes: Determine the mass of **Chiauranib** and the volume of DMSO needed to achieve the desired stock concentration (e.g., 10 mM, 50 mM).
- Dissolution:
 - Add the appropriate volume of anhydrous DMSO to the vial containing the **Chiauranib** powder.
 - Vortex the solution vigorously for 1-2 minutes to aid dissolution.
 - If the compound does not fully dissolve, sonicate the solution in a water bath for 5-10 minutes.^[2] Visually inspect the solution to ensure it is clear and free of particulates.
- Aliquoting:
 - Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes. This minimizes freeze-thaw cycles and light exposure.
- Storage:
 - For long-term storage (up to 6 months), store the aliquots at -80°C.^[1]
 - For short-term storage (up to 1 month), store at -20°C.^[1]
 - Always protect the stock solutions from light.^[1]

Protocol 2: Assessment of Chiauranib Stability in DMSO

This protocol provides a workflow for evaluating the stability of a **Chiauranib** stock solution over time.

Materials:

- Prepared **Chiauranib** stock solution in DMSO
- High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)

- Appropriate mobile phase
- UV detector
- Control (freshly prepared) **Chiauranib** solution

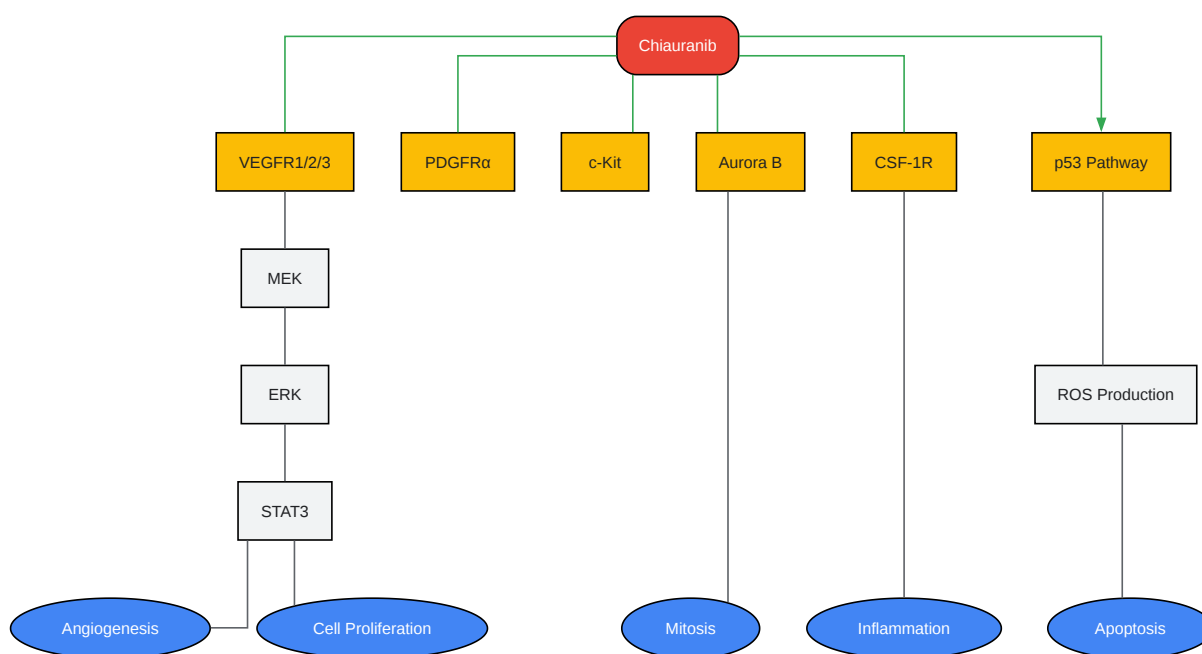
Procedure:

- Initial Analysis (Time 0):
 - Immediately after preparing the stock solution, dilute a small aliquot to a known concentration suitable for HPLC analysis.
 - Inject the sample into the HPLC system and record the chromatogram. The area of the main peak corresponds to the initial concentration of intact **Chiauranib**.
- Storage:
 - Store the remaining aliquots under the desired conditions (e.g., -20°C or -80°C, protected from light).
- Time-Point Analysis:
 - At predetermined time points (e.g., 1 week, 1 month, 3 months, 6 months), thaw one aliquot of the stored solution.
 - Prepare a sample for HPLC analysis at the same concentration as the initial analysis.
 - Analyze the sample by HPLC and record the chromatogram.
- Data Analysis:
 - Compare the peak area of **Chiauranib** from the stored samples to the peak area from the initial (Time 0) sample.
 - Calculate the percentage of **Chiauranib** remaining at each time point. A significant decrease in the main peak area or the appearance of degradation peaks indicates instability.

Visualizations

Signaling Pathways of Chiauranib

Chiauranib is a multi-target inhibitor that exerts its anti-tumor effects by targeting several key signaling pathways involved in tumor angiogenesis, mitosis, and inflammation.[3][4] Notably, it inhibits angiogenesis-related kinases such as VEGFR1, VEGFR2, VEGFR3, PDGFR α , and c-Kit, the mitosis-related kinase Aurora B, and the chronic inflammation-related kinase CSF-1R. [1][3] One of the well-documented mechanisms involves the suppression of the VEGFR2 signaling cascade, which in turn inhibits the downstream MEK/ERK/STAT3 pathway.[5][6] In certain contexts, such as KRAS wild-type colorectal cancer, **Chiauranib** has also been shown to activate the p53 signaling pathway by inducing the production of reactive oxygen species (ROS).[7]

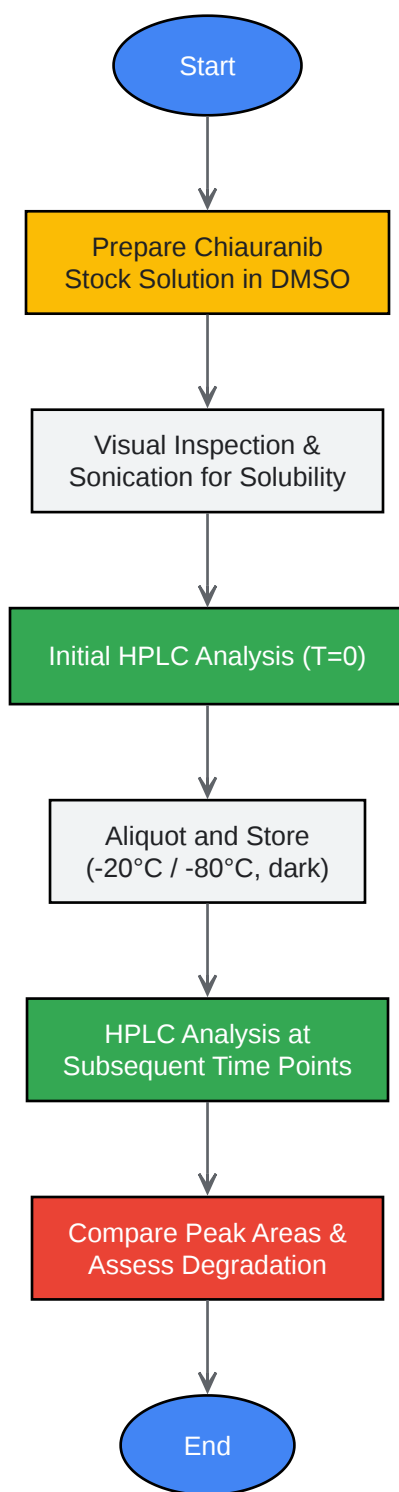


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Caption: Key signaling pathways inhibited by **Chiauranib**.

Experimental Workflow: Solubility and Stability Assessment

The following diagram illustrates the logical flow of experiments to determine the solubility and assess the stability of **Chiauranib** in DMSO.



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Caption: Workflow for assessing **Chiauranib** solubility and stability.

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- To cite this document: BenchChem. [Application Notes and Protocols for Chiauranib in DMSO]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1574309#chiauranib-solubility-and-stability-in-dmsol]

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